molecular formula C17H15ClN2O4 B11323273 2-(2-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

2-(2-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

Cat. No.: B11323273
M. Wt: 346.8 g/mol
InChI Key: FAPFDLCOFXHDNS-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: This step might involve nucleophilic substitution reactions where a chlorophenol derivative reacts with a suitable electrophile.

    Amidation Reaction: The final step could involve the coupling of the benzoxazinone intermediate with a chlorophenoxy acyl chloride under basic conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the benzoxazinone ring to more oxidized forms.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide

InChI

InChI=1S/C17H15ClN2O4/c1-10(24-14-5-3-2-4-12(14)18)17(22)19-11-6-7-15-13(8-11)20-16(21)9-23-15/h2-8,10H,9H2,1H3,(H,19,22)(H,20,21)

InChI Key

FAPFDLCOFXHDNS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCC(=O)N2)OC3=CC=CC=C3Cl

Origin of Product

United States

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